5-(4-Chlorophenyl)-2-furoic acid
Overview
Description
5-(4-Chlorophenyl)-2-furoic acid: is an organic compound that belongs to the class of furoic acids It is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and a carboxylic acid group
Mechanism of Action
Target of Action
It is known that many compounds with similar structures interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other compounds with similar structures .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including those involved in the synthesis of auxin, a plant hormone .
Pharmacokinetics
It is likely that its properties are similar to those of other compounds with similar structures .
Result of Action
Compounds with similar structures have been found to have various effects, including antileishmanial and antimalarial activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(4-Chlorophenyl)-2-furoic acid. For example, the presence of other chemicals, temperature, and pH can affect its stability and activity .
Biochemical Analysis
Biochemical Properties
5-(4-Chlorophenyl)-2-furoic acid may interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It’s possible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-2-furoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and furan-2-carboxylic acid.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with furan-2-carboxylic acid in the presence of a suitable catalyst, such as piperidine, to form the intermediate 5-(4-chlorophenyl)-2-furanmethanol.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Chlorophenyl)-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of furan-2,5-dicarboxylic acid.
Reduction: Formation of 5-(4-chlorophenyl)-2-furanmethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 5-(4-Chlorophenyl)-2-furoic acid is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study the interactions of furoic acid derivatives with biological targets. It is also investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs with anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings.
Comparison with Similar Compounds
- 5-(4-Chlorophenyl)-2-furanmethanol
- 4-Chlorobenzaldehyde
- Furan-2-carboxylic acid
Comparison: Compared to its analogs, 5-(4-Chlorophenyl)-2-furoic acid is unique due to the presence of both the furan ring and the chlorophenyl group, which confer distinct chemical and biological properties. For instance, the carboxylic acid group enhances its solubility in water and its ability to form hydrogen bonds, making it more versatile in various applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)furan-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPQHWUSDHTXOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352441 | |
Record name | 5-(4-Chlorophenyl)-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41019-45-8 | |
Record name | 5-(4-Chlorophenyl)-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Chlorophenyl)-2-furoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.